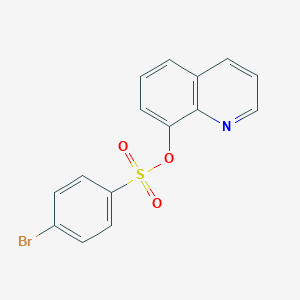
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone, also known as PEPAP, is a synthetic compound that belongs to the pyridone family. PEPAP has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases.
科学研究应用
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
作用机制
The exact mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is not fully understood. However, studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone inhibits the activity of enzymes involved in the replication of viruses, such as HIV and herpes simplex virus. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and HIV, as well as anti-inflammatory effects. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have antioxidant effects, which may be beneficial for overall health.
实验室实验的优点和局限性
One advantage of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its potential as a treatment for a range of diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have low toxicity, making it a potentially safe treatment option. However, one limitation of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its limited availability and high cost, which may limit its use in research.
未来方向
There are several future directions for research on 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. One area of research could be the development of more efficient and cost-effective synthesis methods for 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone and its potential as a treatment for various diseases. Further research could also investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone in combination with other drugs for enhanced therapeutic effects. Finally, studies could be conducted to investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone as a prophylactic agent against viral infections.
合成方法
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is synthesized through a multistep process that involves the reaction of 2-pyridone with ethyl chloroformate, followed by the reaction of the resulting compound with phenethylamine and 4-phenethylamino-6-methyl-2-chloropyridine. The final product is obtained through purification and crystallization.
属性
CAS 编号 |
84259-94-9 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC 名称 |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
InChI 键 |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
其他 CAS 编号 |
84259-94-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



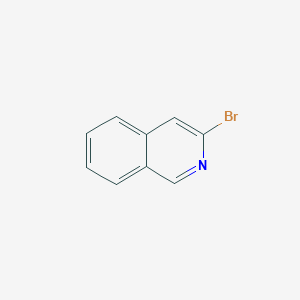
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
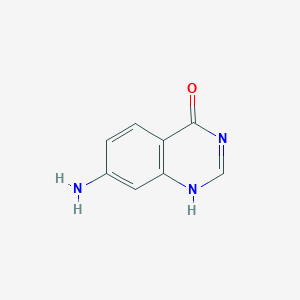
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
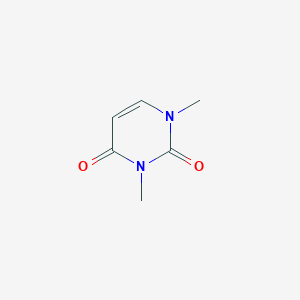
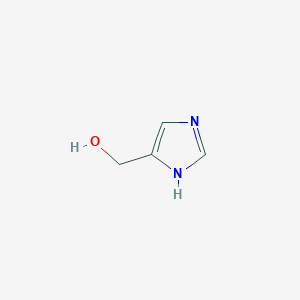
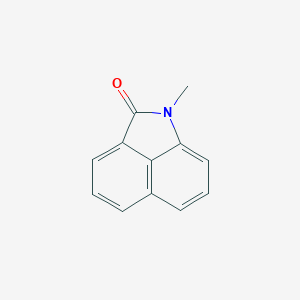
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
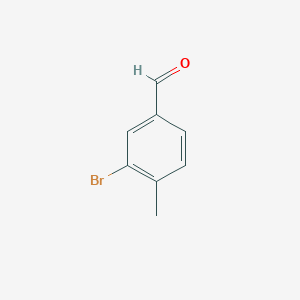
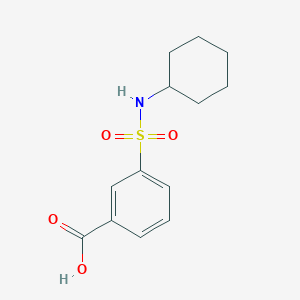

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

